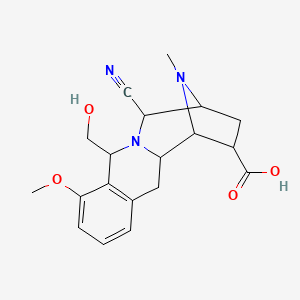
DX-52-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DX-52-1 is a cyanated derivative of quinocarmycin, a compound isolated from cultures of Streptomyces melanovinaceus . It has shown significant efficacy against melanoma cell lines and melanoma xenografts in mice . This compound has been selected for preclinical development due to its promising anti-cancer properties .
准备方法
The preparation of DX-52-1 involves the cyanation of quinocarmycin. Industrial production methods for this compound are not extensively documented, but the process generally involves standard organic synthesis techniques such as cyanation reactions under controlled conditions .
化学反应分析
DX-52-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Interaction with Galectin-3
One of the primary applications of DX-52-1 is its ability to modulate the binding of galectin-3 to other proteins. Research indicates that this compound can significantly affect the interaction between galectin-3 and β-catenin, as well as α-actinin, which are critical components in cellular signaling pathways related to cancer progression . This modulation can potentially influence tumor growth and metastasis, making this compound a candidate for further investigation in cancer therapeutics.
Antitumor Effects
Studies have shown that this compound exhibits antitumor properties by altering the behavior of cancer cells. For instance, it has been observed to induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent . The mechanism behind this effect may involve the disruption of galectin-3 interactions, leading to altered cell survival signals.
Immunomodulatory Effects
This compound also plays a role in modulating immune responses. Its interaction with galectin-3 can influence immune cell behavior, potentially enhancing or suppressing immune responses depending on the context. This property positions this compound as a potential agent in immunotherapy strategies aimed at treating various diseases, including autoimmune disorders and cancers .
Case Study 1: Antitumor Activity in Breast Cancer
In a study investigating the effects of this compound on breast cancer cell lines, researchers found that treatment with the compound led to a significant reduction in cell viability. The study highlighted the compound's ability to induce apoptosis through modulation of galectin-3 pathways. This finding supports further exploration of this compound as a therapeutic agent in breast cancer treatment.
Case Study 2: Immunomodulation in Autoimmune Diseases
Another case study focused on the immunomodulatory effects of this compound in models of autoimmune diseases. The results indicated that this compound could alter the expression levels of pro-inflammatory cytokines through its action on galectin-3. This suggests that this compound may be beneficial in developing therapies for conditions characterized by excessive inflammatory responses.
Data Summary
The following table summarizes key findings related to the applications of this compound:
作用机制
The mechanism of action of DX-52-1 involves the inhibition of cell migration by targeting radixin and galectin-3 . Radixin is a member of the ezrin/radixin/moesin family of membrane-cytoskeleton linker proteins that participate in signal transduction pathways . This compound binds specifically and covalently to the C-terminal region of radixin, disrupting its interactions with actin filaments and the cell adhesion molecule CD44 . Additionally, this compound targets galectin-3, a multifunctional protein involved in cell motility .
相似化合物的比较
DX-52-1 is unique in its dual targeting of radixin and galectin-3, which distinguishes it from other quinocarmycin analogs. Similar compounds include:
The parent compound from which this compound is derived.
KW2152: Another quinocarmycin analog with similar anti-cancer properties.
These compounds share structural similarities with this compound but differ in their specific molecular targets and mechanisms of action .
属性
分子式 |
C19H23N3O4 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4/c1-21-12-7-11(19(24)25)18(21)13-6-10-4-3-5-16(26-2)17(10)15(9-23)22(13)14(12)8-20/h3-5,11-15,18,23H,6-7,9H2,1-2H3,(H,24,25) |
InChI 键 |
YGWHMSNGVVTUIT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O |
同义词 |
8,11-iminoazepino(1,2-b)isoquinoline-10-carboxylic acid, 7-cyano-5,7,8,9,10,11,11a,12-octahydro-5-(hydroxymethyl)-4-methoxy-13-methyl- DX 52-1 DX-52-1 NSC 607097 NSC-607097 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













